3-(Tert-butoxy)-5-methylaniline
Description
3-(Tert-butoxy)-5-methylaniline is an aromatic amine derivative featuring a tert-butoxy group (-O-C(CH₃)₃) at the 3-position and a methyl group (-CH₃) at the 5-position of the aniline ring. This compound is structurally significant as a small-molecule scaffold in organic synthesis, particularly in pharmaceutical and materials chemistry. The tert-butoxy group provides steric bulk and electronic modulation, influencing reactivity and stability in downstream applications such as drug candidate synthesis or polymer development.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-methyl-5-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C11H17NO/c1-8-5-9(12)7-10(6-8)13-11(2,3)4/h5-7H,12H2,1-4H3 |
InChI Key |
DUFYYIXUOSTSSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)-5-methylaniline typically involves the introduction of the tert-butoxy group and the methyl group onto the aniline ring. One common method is the alkylation of 3-amino-5-methylphenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aniline compounds.
Scientific Research Applications
3-(Tert-butoxy)-5-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Tert-butoxy)-5-methylaniline involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methyl group can also affect the compound’s steric and electronic properties, modulating its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key differences in substituent positions and functional groups critically affect their physicochemical properties and applications.
Structural and Functional Group Differences
Key Observations:
Positional Isomerism: The tert-butoxy group at the 3-position (vs. 2-position in the analog) alters steric and electronic interactions.
Functional Group Impact : Replacing the tert-butoxy group with a methoxy group (as in 5-(tert-butyl)-2-methoxyaniline) reduces steric bulk but increases electron-donating effects, which could influence solubility and stability in acidic/basic conditions .
Physicochemical Properties
- Solubility :
- Stability :
Research and Industrial Relevance
- Synthetic Flexibility : The tert-butoxy group enables orthogonal protection strategies in multi-step syntheses, as seen in tert-butoxycarbonyl (Boc) protected amines (e.g., PharmaBlock’s bicyclic carboxylates ).
- Challenges : Positional isomerism (2- vs. 3-substitution) may lead to divergent reactivity patterns, necessitating careful optimization in reaction design.
Biological Activity
3-(Tert-butoxy)-5-methylaniline is an organic compound with the molecular formula C12H17NO, characterized by a tert-butoxy group and a methylaniline structure. The unique arrangement of substituents on the aromatic ring enhances its chemical reactivity and biological properties, making it a subject of interest in various fields, particularly in pharmaceuticals and materials science.
The compound features:
- tert-butoxy group at the 3-position.
- Methyl group at the 5-position of the aniline moiety.
This specific configuration contributes to its distinct reactivity and potential biological applications, including interactions with various molecular systems.
Biological Activity
Research into the biological activity of this compound reveals several key areas:
1. Antioxidant Activity
Studies indicate that compounds with similar structures exhibit antioxidant properties. The presence of the tert-butoxy group may enhance radical scavenging capabilities, potentially providing protective effects against oxidative stress in cells.
2. Neuroprotective Effects
Preliminary findings suggest that related compounds may have neuroprotective effects. For instance, compounds in the same category have shown to reduce inflammation markers such as TNF-α in neuroglial cells exposed to amyloid-beta (Aβ) peptides, indicating a possible protective mechanism against neurodegenerative diseases .
Case Studies
Several studies provide insights into the biological implications of similar compounds:
-
Study 1: Neuroprotection in Astrocytes
A study evaluating the effects of related compounds on astrocytes revealed a reduction in oxidative stress markers when treated with tert-butoxy-substituted anilines, suggesting potential applications in treating neurodegenerative conditions . -
Study 2: Anticancer Activity
Research involving aniline derivatives has shown that structural modifications can enhance anticancer properties by inducing apoptosis in cancer cells. While direct studies on this compound are lacking, its structural similarities to effective compounds indicate potential efficacy .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Sec-butoxy)aniline | Lacks N-methyl group | Lower antioxidant activity |
| N-methylaniline | Lacks tert-butoxy group | Moderate cytotoxicity |
| 3-(Butoxy)-N-methylaniline | Similar but has butoxy instead | Reduced efficacy compared |
| This compound | Unique combination | Potentially high efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
